molecular formula C14H12ClFN2O2S B6290662 N'-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2432855-14-4

N'-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6290662
CAS No.: 2432855-14-4
M. Wt: 326.8 g/mol
InChI Key: IGWWEAZYAFOWIS-RQZCQDPDSA-N
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Description

N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond (C=N). This compound is synthesized by the condensation of a primary amine with an active carbonyl group. Schiff bases have gained significant attention due to their ease of synthesis and their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties .

Preparation Methods

The synthesis of N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the following steps:

Chemical Reactions Analysis

N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: Due to its pharmacological properties, it is investigated for its potential use in the treatment of various diseases, including cancer and tuberculosis.

    Industry: The compound is used in the synthesis of other chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological processes, resulting in the antimicrobial or anticancer effects observed .

Comparison with Similar Compounds

N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can be compared with other Schiff bases and sulfonohydrazides:

    Schiff Bases: Similar Schiff bases include N’-(2-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide and N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide. These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.

    Sulfonohydrazides: Compounds such as 4-Methylbenzenesulfonohydrazide and 4-Chlorobenzenesulfonohydrazide are structurally related but lack the Schiff base functional group.

Properties

IUPAC Name

N-[(E)-(2-chloro-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWWEAZYAFOWIS-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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